

In-Depth Technical Guide to Farobin A: A Novel Bioactive Flavonoid

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Compound of Interest

Compound Name: Farobin A

Cat. No.: B12370229

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Farobin A, a recently identified natural compound, is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery. Possessing a unique chemical structure, it has demonstrated a promising range of biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of **Farobin A**, consolidating its chemical identifiers, summarizing its known biological activities with available quantitative data, and presenting detailed experimental protocols where accessible. Furthermore, this document includes visualizations of its known signaling interactions and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Identity and Properties

Farobin A is a flavonoid glycoside with the chemical formula $C_{27}H_{30}O_{14}$.^[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Core Chemical Identifiers for Farobin A

Identifier	Value	Source
CAS Number	1245447-08-8	[1] [2]
Molecular Formula	C27H30O14	[1]
Molecular Weight	578.52 g/mol	[1]

Table 2: Structural and Other Chemical Identifiers for Farobin A

Identifier Type	Identifier	Source
SMILES	<chem>O(C1=C(C(O)=C2C(=C1)OC(=CC2=O)C3=CC(O)=C(O)C=C3)[C@H]4C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O4)[C@@H]5O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]5O</chem>	[1]
InChI	Information not currently available in public databases.	
IUPAC Name	Information not currently available in public databases.	

Biological Activity and Mechanism of Action

Farobin A has been shown to exhibit a spectrum of biological activities, positioning it as a candidate for further investigation in various therapeutic areas. The primary reported activities are antibacterial, antioxidant, and anti-inflammatory.

Antibacterial Activity

Farobin A has demonstrated inhibitory effects against specific pathogenic bacteria.

Target Organism	Concentration	% Inhibition	Reference
Streptococcus mutans ATCC 25175	100 µg/mL	28%	[2]
Streptococcus sobrinus ATCC 33478	100 µg/mL	26%	[2]

Anti-inflammatory Activity

The anti-inflammatory properties of **Farobin A** have been characterized by its ability to modulate the production of key pro-inflammatory cytokines.

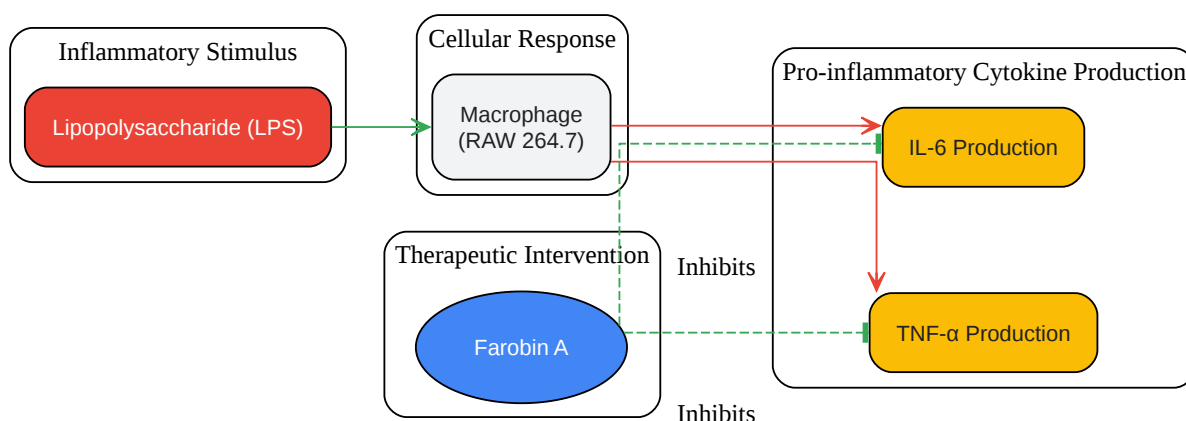
Cell Line	Stimulant	Farobin A Conc.	Target Cytokine	Effect	Reference
RAW 264.7	Lipopolysaccharide (LPS)	100 µg/mL	IL-6	Reduction in production	[2]
RAW 264.7	Lipopolysaccharide (LPS)	100 µg/mL	TNF-α	Reduction in production	[2]

Antioxidant Activity

While the antioxidant activity of **Farobin A** has been reported, specific quantitative data from primary literature is not yet widely available. This is an area requiring further investigation to fully characterize its potential in mitigating oxidative stress.

Signaling Pathways

The current understanding of **Farobin A**'s mechanism of action in its anti-inflammatory role points towards the downregulation of the inflammatory response mediated by cytokines IL-6 and TNF-α. The precise upstream and downstream signaling cascades affected by **Farobin A** are yet to be fully elucidated.



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Figure 1: Proposed Anti-inflammatory Mechanism of **Farobin A**.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key biological assays reported for **Farobin A**, based on available information.

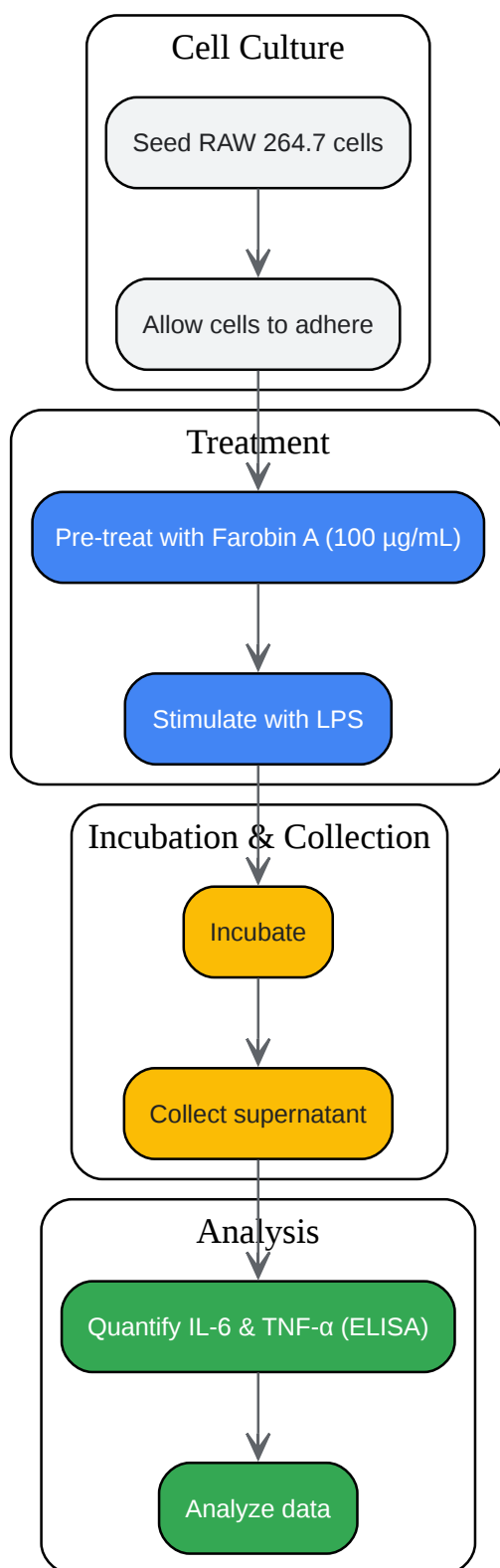
Antibacterial Activity Assay

- Methodology: A broth microdilution method or a similar standardized susceptibility testing method is presumed to have been used to determine the percentage of inhibition.
- Protocol:
 - Prepare a standardized inoculum of *Streptococcus mutans* ATCC 25175 and *Streptococcus sobrinus* ATCC 33478.
 - Serially dilute **Farobin A** in an appropriate broth medium in a 96-well microtiter plate to achieve the final concentration of 100 µg/mL.
 - Add the bacterial inoculum to each well.

- Include positive controls (bacteria with no compound) and negative controls (broth only).
- Incubate the plates under appropriate conditions (e.g., 37°C, 24 hours).
- Measure bacterial growth, typically by reading the optical density at a specific wavelength (e.g., 600 nm).
- Calculate the percentage of inhibition using the formula: $(1 - (\text{OD}_{\text{test}} / \text{OD}_{\text{positive_control}})) * 100$.

Anti-inflammatory Activity Assay (Cytokine Production)

- Methodology: An in vitro cell-based assay using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) is employed to measure the effect of **Farobin A** on cytokine production.
- Protocol:
 - Culture RAW 264.7 macrophage cells in a suitable medium and seed them in multi-well plates.
 - Allow the cells to adhere overnight.
 - Pre-treat the cells with **Farobin A** at a concentration of 100 µg/mL for a specified period.
 - Stimulate the cells with LPS to induce an inflammatory response.
 - Include control groups: untreated cells, cells treated with LPS only, and cells treated with **Farobin A** only.
 - After an incubation period, collect the cell culture supernatants.
 - Quantify the concentration of IL-6 and TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
 - Analyze the data to determine the reduction in cytokine production in the presence of **Farobin A**.



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Figure 2: Workflow for Anti-inflammatory Assay.

Future Directions

The initial findings on **Farobin A** are promising, but further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:

- **Comprehensive Structural Elucidation:** Determination of the complete stereochemistry and generation of a definitive IUPAC name and InChI identifier.
- **Mechanism of Action Studies:** In-depth investigation of the molecular targets and signaling pathways modulated by **Farobin A** to understand the basis of its antibacterial, anti-inflammatory, and antioxidant activities.
- **In Vivo Efficacy and Safety:** Evaluation of the efficacy and safety of **Farobin A** in animal models of bacterial infections and inflammatory diseases.
- **Pharmacokinetic Profiling:** Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of **Farobin A**.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of analogs of **Farobin A** to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

Conclusion

Farobin A represents a novel and promising natural product with multifaceted biological activities. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current knowledge of its chemical properties and biological effects. The provided data and experimental outlines are intended to serve as a foundation for future research aimed at unlocking the full therapeutic potential of this intriguing molecule.

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References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Farobin A | Bacterial | 1245447-08-8 | Invivochem [invivochem.com]
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